Potency Differential: Moexipril Ethyl Ester vs. Moexiprilat (Active Metabolite)
Moexipril ethyl ester (parent prodrug) demonstrates approximately 1,286-fold lower intrinsic ACE inhibitory potency compared to its active diacid metabolite moexiprilat. The prodrug requires hepatic ester hydrolysis to generate the pharmacologically active species .
| Evidence Dimension | ACE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Moexipril (ethyl ester prodrug): IC₅₀ = 2700 nM |
| Comparator Or Baseline | Moexiprilat (active diacid metabolite): IC₅₀ = 2.1 nM |
| Quantified Difference | 1,286-fold lower potency for prodrug relative to active metabolite |
| Conditions | In vitro ACE inhibition assay; enzyme source not fully specified in vendor data |
Why This Matters
This large potency differential confirms that moexipril ethyl ester cannot serve as a surrogate reference standard for quantifying active drug in bioanalytical methods; method development must use distinct reference materials for prodrug and metabolite.
